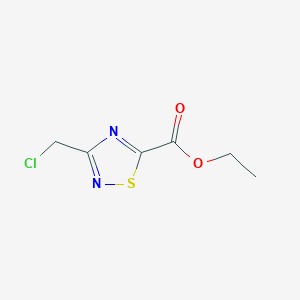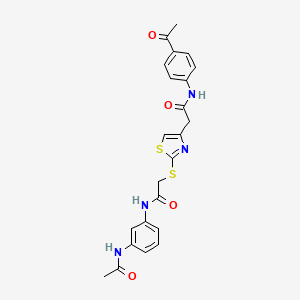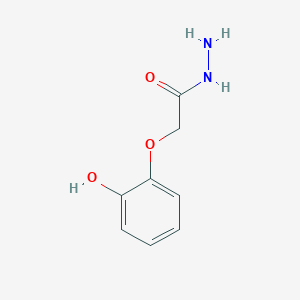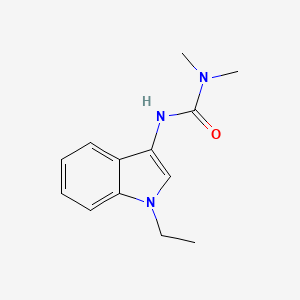![molecular formula C10H8BrClN4O B2864121 3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2503208-16-8](/img/structure/B2864121.png)
3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” has a CAS Number of 2503208-16-8 . It has a molecular weight of 315.56 . The IUPAC name for this compound is 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H . This indicates that the compound contains a bromofuran, a triazolo, and a pyridin group.The compound appears as a pale yellow solid . The 1H NMR (200 MHz, DMSO) δ values range from 6.83 to 8.63 . The 13C NMR (50 MHz, DMSO) δ values range from 107.29 to 156.96 .
Scientific Research Applications
Synthesis and Characterization
Triazolopyridines, including compounds similar to 3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride, are synthesized through oxidative cyclization processes. El-Kurdi et al. (2021) describe the efficient synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. The study emphasizes the importance of this method in synthesizing compounds with biological activity, highlighting the compound's potential for pharmaceutical applications (El-Kurdi et al., 2021).
Chemical Properties and Reactivity
The chemical reactivity and properties of triazolopyridine derivatives are explored through substitution reactions and ring rearrangement processes. Asensio et al. (1993) and Tang et al. (2014) discuss the substitution reactions of aminotriazolopyridines and the synthesis of bromo-chloro-triazolopyrimidines, respectively. These studies contribute to understanding the compound's reactivity and potential for further chemical modifications, enabling the development of new molecules with enhanced properties (Asensio et al., 1993); (Tang et al., 2014).
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHJRXRFFBURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C3=CC=C(O3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)



![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)